4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid
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Overview
Description
4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a butyric acid moiety attached to a thiophene ring that has been modified with an amino group and a dioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Oxidation to Form the Dioxo Group: The oxidation of the thiophene ring to introduce the dioxo group can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Butyric Acid Moiety: The final step involves the coupling of the thiophene derivative with butyric acid or its derivatives using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiophene ring can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfur-containing enzymes or receptors.
Materials Science: Thiophene derivatives are known for their electronic properties, making this compound a candidate for the development of organic semiconductors or conductive polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxo and amino groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-acetic acid: Similar structure but with an acetic acid moiety instead of butyric acid.
4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-propionic acid: Similar structure but with a propionic acid moiety.
Uniqueness
4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its chemical reactivity and biological activity. The length of the carbon chain in the butyric acid moiety can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from similar compounds with shorter carbon chains.
Properties
IUPAC Name |
4-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h3,5,7,9H,1-2,4,6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJKBVXNKIALCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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